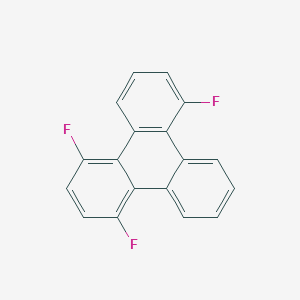
1,4,8-Trifluorotriphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,8-Trifluorotriphenylene is a fluorinated aromatic hydrocarbon that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is characterized by the presence of three fluorine atoms attached to the triphenylene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced into the aromatic ring using suitable fluorinating agents . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like iron(III) chloride .
Industrial Production Methods
Industrial production of 1,4,8-Trifluorotriphenylene may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,8-Trifluorotriphenylene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as potassium tert-butoxide and solvents like toluene are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can lead to the formation of quinones .
Applications De Recherche Scientifique
1,4,8-Trifluorotriphenylene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4,8-Trifluorotriphenylene involves its interaction with other molecules through non-covalent arene–fluoroarene interactions. These interactions are driven by the strong electronegativity of the fluorine atoms, which modify the dipole moment of the aromatic rings. This leads to the formation of supramolecular assemblies and the induction of mesophases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,4,8-Trifluorotriphenylene is unique due to its specific substitution pattern, which imparts distinct electronic properties and enhances its ability to form stable columnar mesophases. This makes it particularly valuable in the design of advanced materials for electronic applications .
Propriétés
Numéro CAS |
90670-34-1 |
|---|---|
Formule moléculaire |
C18H9F3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
1,4,8-trifluorotriphenylene |
InChI |
InChI=1S/C18H9F3/c19-13-7-3-6-12-16(13)10-4-1-2-5-11(10)17-14(20)8-9-15(21)18(12)17/h1-9H |
Clé InChI |
VEPLGIAUEIWRSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC=C3F)C4=C(C=CC(=C24)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















